molecular formula C19H16N2O4 B2445133 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione CAS No. 341967-21-3

1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione

Cat. No.: B2445133
CAS No.: 341967-21-3
M. Wt: 336.347
InChI Key: QDQQZJLEGQAPLW-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione is a high-purity chemical compound supplied for research purposes. As a member of the imidazolidine-2,4,5-trione family, which shares a fused heterocyclic structure, this compound is a potential building block in medicinal chemistry and drug discovery research . Compounds with this core structure are often investigated for their potential biological activities and can serve as key intermediates in the synthesis of more complex molecules. Researchers may explore its utility in developing pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary safety assessments before handling.

Properties

IUPAC Name

1-benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-7-9-15(10-8-13)16(22)12-21-18(24)17(23)20(19(21)25)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQQZJLEGQAPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler organic compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione as an anticancer agent. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl and imidazolidine moieties can enhance the compound's potency against various cancer types.

Case Study : A study demonstrated that derivatives of imidazolidine triones exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy development .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Preliminary tests indicate that it possesses activity against both bacterial and fungal strains, which could be beneficial in developing new antibiotics.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymers.

Case Study : Research has shown that incorporating this compound into polyurethanes leads to improved thermal stability and mechanical strength. The resulting materials are suitable for applications in coatings and adhesives where durability is essential .

Photophysical Properties

The compound exhibits interesting photophysical properties that can be exploited in optoelectronic devices. Its ability to absorb light at specific wavelengths makes it a candidate for use in light-emitting diodes (LEDs) and solar cells.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)350 nm
Emission Maximum450 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in studying metabolic processes and developing therapeutic agents .

Comparison with Similar Compounds

1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione can be compared with similar compounds such as:

Biological Activity

1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound belongs to the class of imidazolidine derivatives, characterized by a unique structure that may contribute to its biological efficacy. The molecular formula is C18H18N2O3, and its chemical structure can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Anticancer Properties : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type Observed Effect Reference
AntioxidantScavenging free radicals
AnticancerInhibition of MDA-MB-231 cell proliferation
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. This study highlights the potential for developing this compound as a therapeutic agent in cancer treatment.

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant properties of the compound using DPPH and ABTS assays. Results indicated that it effectively reduced oxidative stress markers in treated cells compared to control groups. This property suggests its potential utility in preventing oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and optimization of similar imidazolidine derivatives to enhance their biological activities. Studies have shown that modifications in the benzyl and oxoethyl groups can significantly affect the potency and selectivity of these compounds against various biological targets.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions involving benzyl halides, ketones, and imidazolidine precursors. A typical protocol involves:

  • Stepwise alkylation : Reacting 1-benzylimidazolidine-2,4,5-trione with 2-(4-methylphenyl)-2-oxoethyl bromide under basic conditions (e.g., K2CO3/DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
    Optimization employs Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can model yield responses, identifying optimal conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the imidazolidine trione carbonyl carbons (δ 165–175 ppm) .
  • FTIR : Strong carbonyl stretches (C=O) at 1700–1750 cm<sup>-1</sup> confirm the trione moiety .
  • HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 365.1264) validates molecular formula (C19H16N2O4) .

Q. How is the compound’s preliminary biological activity assessed?

Initial screens focus on enzyme inhibition assays :

  • Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition : Ellman’s method measures IC50 values using donepezil as a positive control. Lipophilicity (logP) correlates with activity; derivatives with electron-withdrawing substituents (e.g., -F) show enhanced potency .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce byproducts via precise control of residence time and temperature .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Side Reaction Mitigation : Competitive alkylation at the imidazolidine nitrogen is suppressed using bulky bases (e.g., DBU) .

Q. How are structural contradictions resolved between computational predictions and experimental data?

  • X-ray Crystallography : Resolves discrepancies in stereochemistry. For example, the (R)-configuration at the 2-oxoethyl chain was confirmed via single-crystal diffraction .
  • DFT Calculations : Compare experimental IR/NMR with simulated spectra to validate tautomeric forms or conformational preferences .

Q. What strategies guide structure-activity relationship (SAR) studies for enhanced bioactivity?

  • Substituent Effects :

    Substituent PositionBioactivity Trend (AChE IC50)
    4-MethylphenylIC50 = 12.3 µM
    4-FluorophenylIC50 = 8.7 µM
    4-CyanophenylIC50 = 6.1 µM
    Electron-deficient groups enhance binding to AChE’s peripheral anionic site .
  • Lipophilicity Optimization : Introducing hydrophilic groups (e.g., -OH) improves blood-brain barrier penetration, as shown in in vitro PAMPA assays .

Q. How are in silico methods applied to predict pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina models interactions with AChE (PDB: 4EY7), identifying key hydrogen bonds with Tyr337 and π-π stacking with Trp286 .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F = 65%) and low CYP3A4 inhibition risk .

Data Contradiction Analysis

Q. How are conflicting results in reaction yields addressed?

Discrepancies arise from varying solvent purity or moisture content. For example:

  • Case Study : Yields dropped from 75% to 50% when technical-grade DMF replaced anhydrous DMF. Karl Fischer titration confirmed water content (>0.1%) deactivated the base .
  • Resolution : Implement strict solvent drying protocols (e.g., molecular sieves) and monitor via <sup>1</sup>H NMR (solvent residual peaks) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature70°C8298.5
SolventAnhydrous DMF7897.8
Catalyst (K2CO3)2.5 equiv7596.2
Data derived from DoE optimization

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeAChE IC50 (µM)logP
Parent Compound12.32.1
4-Fluoro Analog8.72.4
4-Cyano Analog6.11.8
Data from enzyme inhibition assays

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